7-Methoxy-3-methyl-1H-indole-2-carboxylic acid
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Overview
Description
7-Methoxy-3-methyl-1H-indole-2-carboxylic acid: is a chemical compound with the molecular formula C11H11NO3 . It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . Indole derivatives are significant due to their presence in many natural products and synthetic drugs .
Mechanism of Action
Target of Action
Indole derivatives, which include 7-methoxy-3-methyl-1h-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . The specific interactions and resulting changes would depend on the particular targets of this compound.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways . The downstream effects of these pathways would depend on the specific targets and mode of action of this compound.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .
Biochemical Analysis
Biochemical Properties
7-Methoxy-3-methyl-1H-indole-2-carboxylic acid, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole and its derivatives are known to be metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3-methyl-1H-indole-2-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . Another method includes the reaction of N-(2-chloroethyl)morpholine hydrochloride with potassium hydroxide in dimethyl sulfoxide .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-3-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
7-Methoxy-3-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
- 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid
- 6-Methoxy-3-methyl-1H-indole-2-carboxylic acid
- 7-Methoxy-1H-indole-2,3-dione
Comparison: 7-Methoxy-3-methyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity profiles, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
7-methoxy-3-methyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-7-4-3-5-8(15-2)10(7)12-9(6)11(13)14/h3-5,12H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDRJHVKDDIAPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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